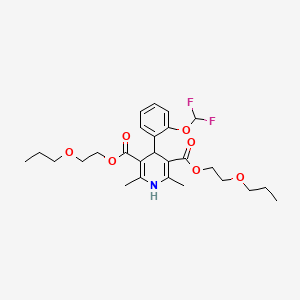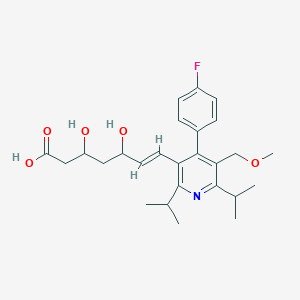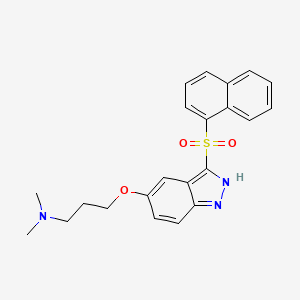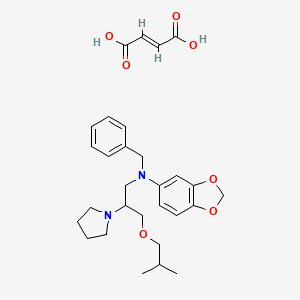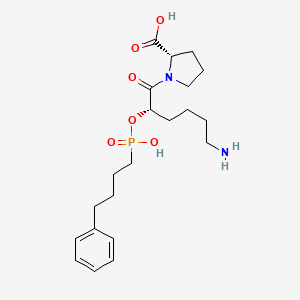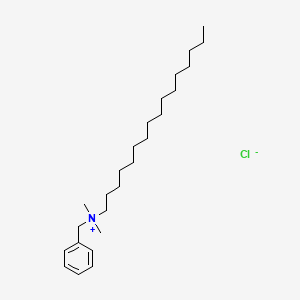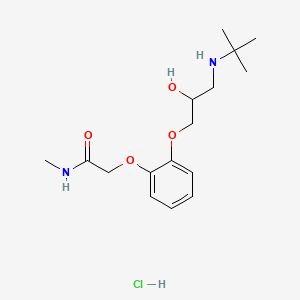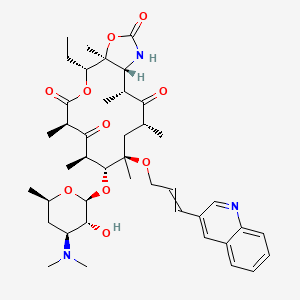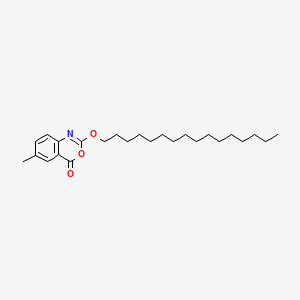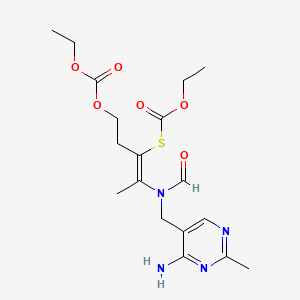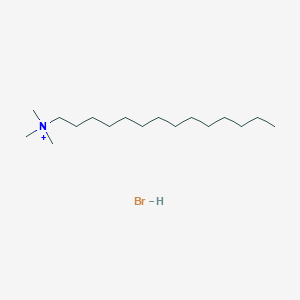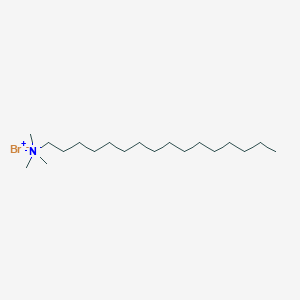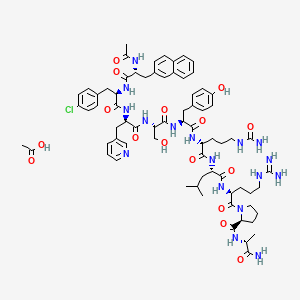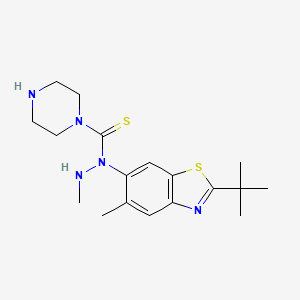
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cgp 21833 is an antifilarial agent.
Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Activity:
- Piperazine compounds have been studied for their role in drug metabolism, specifically how they are oxidized in the human liver. This includes the formation of various metabolites through the action of enzymes like Cytochrome P450 (Hvenegaard et al., 2012).
Antimicrobial and Hypoglycemic Activities:
- Studies have synthesized piperazine derivatives to investigate their antimicrobial properties against bacteria and fungi. Additionally, their hypoglycemic activities have been evaluated in diabetic rats, indicating potential applications in managing diabetes (Al-Abdullah et al., 2015).
Anti-acetylcholinesterase Activity:
- Piperazine-benzothiazole derivatives have shown potential as anticholinesterase agents, a property that can be significant in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antibacterial Activities:
- Novel piperazine compounds have been synthesized and evaluated for their antibacterial activities. These studies are crucial in the development of new antibiotics, especially against resistant bacterial strains (Shroff et al., 2022).
Analgesic and Anti-inflammatory Agents:
- Research into novel piperazine derivatives has also explored their use as anti-inflammatory and analgesic agents, highlighting their potential in pain management and inflammation control (Abu‐Hashem et al., 2020).
Antihelminthic Activity:
- Piperazine derivatives have been tested for antihelminthic activity, showing higher efficacy against certain parasites than standard treatments. This points to potential applications in treating parasitic infections (Mavrova et al., 2006).
Antibacterial Drug Design:
- Piperazine-linked benzothiazolyl-4-thiazolidinones were synthesized and found to exhibit strong antibacterial effects, demonstrating their role in antibacterial drug design (Patel & Park, 2014).
Eigenschaften
CAS-Nummer |
122378-49-8 |
|---|---|
Produktname |
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide |
Molekularformel |
C18H27N5S2 |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
N-(2-tert-butyl-5-methyl-1,3-benzothiazol-6-yl)-N'-methylpiperazine-1-carbothiohydrazide |
InChI |
InChI=1S/C18H27N5S2/c1-12-10-13-15(25-16(21-13)18(2,3)4)11-14(12)23(19-5)17(24)22-8-6-20-7-9-22/h10-11,19-20H,6-9H2,1-5H3 |
InChI-Schlüssel |
UHZLKFSNWANYEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
122378-49-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cgp 21833; Cgp-21833; Cgp21833. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




